4-Fluoro-3-(2-fluoro-4-methoxyphenyl)benzoic acid, 95%
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Overview
Description
4-Fluoro-3-(2-fluoro-4-methoxyphenyl)benzoic acid, 95% (4-F-2F-4M-Bz-95%) is a fluorinated benzoic acid that has several applications in scientific research, particularly in the fields of synthetic chemistry and biochemistry. This compound is a highly fluorinated benzoic acid derivative, with two fluorine atoms, four methoxy groups, and one phenyl ring. Its structure makes it an ideal candidate for use in various biochemical and physiological experiments, as it is highly stable and has a low melting point. This compound has been used in a variety of experiments, ranging from the synthesis of drugs to the study of biological processes.
Scientific Research Applications
4-F-2F-4M-Bz-95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various drugs and pharmaceuticals, as well as for the study of biochemical and physiological processes. This compound has also been used in the synthesis of various fluorinated compounds, such as fluorinated cyclopropanes and fluorinated steroids. Additionally, it has been used as a starting material for the synthesis of fluorinated polymers and as a protective group in organic synthesis.
Mechanism of Action
The mechanism of action of 4-F-2F-4M-Bz-95% is not well understood. However, it is believed to act as a fluorinated benzoic acid derivative, with two fluorine atoms, four methoxy groups, and one phenyl ring. This structure allows it to interact with various biological molecules, such as proteins, enzymes, and nucleic acids. This interaction is thought to be responsible for its various biochemical and physiological effects.
Biochemical and Physiological Effects
4-F-2F-4M-Bz-95% has been shown to have various biochemical and physiological effects. It has been used in the study of various cellular processes, such as protein folding, enzyme activity, and DNA replication. Additionally, it has been used to study the effects of fluorinated compounds on the immune system, as well as the effects of fluorinated compounds on the development of cancer.
Advantages and Limitations for Laboratory Experiments
4-F-2F-4M-Bz-95% has several advantages for use in laboratory experiments. It is highly stable and has a low melting point, making it ideal for use in a variety of biochemical and physiological experiments. Additionally, it is relatively inexpensive and readily available, making it an attractive option for scientific research. However, this compound has several limitations for use in laboratory experiments. It is highly toxic and can cause severe skin and eye irritation, making it difficult to handle in the laboratory. Additionally, it is highly reactive and can easily react with other compounds, making it difficult to handle in aqueous solutions.
Future Directions
There are several potential future directions for the use of 4-F-2F-4M-Bz-95%. It could be used as a starting material for the synthesis of more complex fluorinated compounds, such as fluorinated cyclopropanes and fluorinated steroids. Additionally, it could be used in the study of the effects of fluorinated compounds on the immune system, as well as the effects of fluorinated compounds on the development of cancer. Finally, it could be used in the synthesis of fluorinated polymers and as a protective group in organic synthesis.
Synthesis Methods
4-F-2F-4M-Bz-95% can be synthesized through a two-step reaction process. In the first step, 4-fluoro-3-methoxyphenyl benzoic acid is reacted with fluoromethylmagnesium bromide to form the desired 4-fluoro-3-(2-fluoro-4-methoxyphenyl)benzoic acid. In the second step, the acid is purified by recrystallization from a mixture of ethyl acetate and hexane. The resulting product is a white crystalline solid with a purity of 95%.
properties
IUPAC Name |
4-fluoro-3-(2-fluoro-4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-9-3-4-10(13(16)7-9)11-6-8(14(17)18)2-5-12(11)15/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVMHWAQKZJNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690104 |
Source
|
Record name | 2',6-Difluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-96-1 |
Source
|
Record name | 2',6-Difluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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